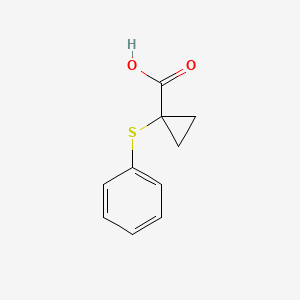

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid

Description

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid (CAS: 1255352-25-0) is a cyclopropane derivative featuring a carboxylic acid group and a phenylsulfanyl (S-phenyl) substituent attached to the strained cyclopropane ring. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique electronic and steric properties, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

1-phenylsulfanylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWFYQUQRYDWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of phenylsulfanyl-substituted alkenes followed by carboxylation. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure reactors for the carboxylation step to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: 1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(Phenylsulfanyl)cyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound with applications in chemistry, biology, medicine, and industry. It is characterized by a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid functional group. The compound's molecular weight is approximately 194.25 g/mol, and it has the CAS number 36638-57-0.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis this compound is used as a building block for synthesizing more complex organic molecules. It serves as an important intermediate in organic synthesis.

- Cyclopropane Carboxylic Acid Derivatives Cyclopropane carboxylic acid derivatives have been studied for their role as inhibitors of ethylene biosynthesis in plants .

Biology

- Enzyme Inhibition this compound is investigated for its potential as an inhibitor of certain enzymes and biological pathways. It may inhibit enzyme activity by binding to the active site or modulating the expression of certain genes. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

- Plant- ব্যাকটেরিয়া Interactions: Research aims to understand plant-bacteria interactions that enhance plant resistance to environmental stressors, with a focus on 1-amino-cyclopropane .

Medicine

- Therapeutic Properties This compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Anticancer Activity A study synthesized a new library of small molecule biphenyl-based carboxylic acids and evaluated their anticancer efficacy, studying binding interactions computationally using molecular docking protocol against estrogen receptor alpha (ERα) .

Industry

- Development of New Materials and Chemical Processes this compound is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by modulating the expression of certain genes. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Key Observations :

- The phenylsulfanyl group in the target compound introduces sulfur-based polarity, which may improve solubility compared to purely hydrophobic substituents like phenyl or isopropyl.

- The cyclopropane ring imposes significant ring strain (~27 kcal/mol), influencing reactivity and conformational rigidity across all analogs .

Comparison with Other Derivatives

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): Biosynthesized in plants via ACC synthase from S-adenosylmethionine (SAM), highlighting enzymatic specificity absent in synthetic analogs .

- 1-Fluorocyclopropane Derivatives : Often synthesized via fluorination of cyclopropane precursors using HF or Selectfluor reagents, requiring specialized handling .

Target Compound

No direct biological data is provided, but structurally related 1-phenylcyclopropane carboxamide derivatives exhibit:

Comparative Bioactivity

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): Precursor to ethylene in plants; regulates fruit ripening and stress responses .

- 1-Fluorocyclopropane Derivatives : Used as bioisosteres in pharmaceuticals to improve metabolic stability .

- 1-Phenylcyclopropane Carboxylic Acid : Intermediate in agrochemicals and polymer stabilizers .

Biological Activity

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H10O2S

- Functional Groups : Contains a cyclopropane ring, a phenylsulfanyl group, and a carboxylic acid group.

- Physical Properties : The compound exhibits hydrophobic characteristics due to the phenylsulfanyl group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or modulating gene expression. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, enhancing binding affinity.

- Chemical Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, which may lead to the formation of biologically active derivatives. For instance, oxidation can convert the sulfanyl group into a sulfone, potentially altering its biological activity.

Anticancer Activity

Recent studies have indicated that cyclopropane derivatives may possess anticancer properties. The unique three-dimensional structure of this compound could enhance its interaction with cancer cell targets. For example:

- A study demonstrated that compounds with similar structures exhibited cytotoxic effects on hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

This compound has been explored for anti-inflammatory properties. Its mechanism may involve the inhibition of inflammatory pathways or modulation of immune responses. This suggests a potential role in treating inflammatory diseases.

Synthetic Applications in Medicinal Chemistry

The compound serves as a versatile building block in organic synthesis:

- It is utilized in the development of more complex organic molecules, particularly in creating new pharmaceutical agents.

Case Studies

Several studies highlight the biological activities associated with cyclopropane derivatives:

- Study on Antitumor Activity :

-

Inflammation Model :

- In animal models, compounds similar to this compound showed reduced markers of inflammation when administered, indicating potential therapeutic benefits.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid | Contains a sulfonyl group instead of sulfanyl | Potentially different enzyme interactions |

| Cyclopropane-1-carboxylic acid | Lacks phenylsulfanyl group | Less hydrophobic; possibly lower bioactivity |

| Phenylcyclopropane-1-carboxylic acid | No sulfanyl group | Altered reactivity and interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(phenylsulfanyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated precursors using sulfur-based nucleophiles (e.g., phenylsulfanyl groups) under controlled pH and temperature. For example, electro-induced Hofmann rearrangements under acidic conditions (pH ~1) and room temperature have been effective for analogous cyclopropane-carboxylic acids . Key variables include solvent choice (e.g., water for polar intermediates) and catalyst selection to stabilize the strained cyclopropane ring during sulfanyl group incorporation. Yields may vary with reaction time and stoichiometric ratios of sulfanyl donors.

Q. How can researchers characterize the structural stability of the cyclopropane ring in this compound under varying experimental conditions?

- Methodological Answer : Stability can be assessed using:

- NMR spectroscopy (e.g., H and C) to monitor ring-opening reactions under thermal or acidic/basic conditions .

- High-resolution mass spectrometry (HRMS) to detect decomposition products.

- X-ray crystallography to resolve bond angles and confirm ring integrity in the solid state .

Storage conditions (e.g., inert atmosphere, low temperature) are critical to prevent ring strain-induced degradation .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

- Methodological Answer :

- Liquid chromatography-mass spectrometry (LC-MS) for detecting impurities and quantifying purity .

- Infrared (IR) spectroscopy to confirm carboxylic acid (-COOH) and sulfanyl (-S-) functional groups .

- Titration methods (e.g., acid-base) to quantify carboxylic acid content .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring formation?

- Methodological Answer :

- Density Functional Theory (DFT) calculations can model transition states to compare pathways (e.g., [2+1] cycloadditions vs. stepwise mechanisms). For example, NIST-derived thermodynamic data can validate energy barriers for ring closure .

- Molecular dynamics simulations assess solvent effects on reaction kinetics, particularly for polar protic solvents like water .

- Contradictions in literature mechanisms (e.g., radical vs. ionic intermediates) can be resolved by correlating computational predictions with experimental kinetic data .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid systems) can induce asymmetry during cyclopropanation .

- Diastereomeric crystallization using enantiopure counterions (e.g., quinine derivatives) to separate stereoisomers .

- Circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiomeric excess (>99% ee) .

Q. How do researchers reconcile discrepancies in biological activity data across in vitro vs. in vivo studies?

- Methodological Answer :

- Metabolic stability assays (e.g., liver microsome testing) identify rapid degradation pathways that reduce in vivo efficacy .

- Proteomic profiling can reveal off-target interactions (e.g., unintended enzyme inhibition) affecting activity .

- Pharmacokinetic modeling correlates compound stability with observed bioactivity differences, adjusting for factors like plasma protein binding .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting data on reaction yields or biological activity should be analyzed for methodological differences (e.g., solvent polarity, catalyst loading) .

- Safety Protocols : Use PPE (gloves, N95 masks) due to potential irritancy of sulfanyl intermediates .

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate analytical methods with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.